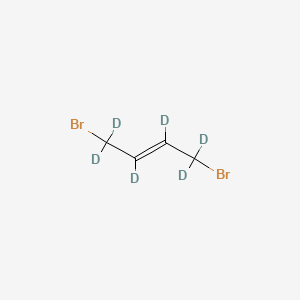![molecular formula C21H22P2 B12304524 Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl-](/img/structure/B12304524.png)
Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- typically involves the reaction of diphenylphosphine with ethylene dibromide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired phosphine compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and transition metal catalysts for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- involves its ability to act as a ligand, coordinating with transition metals to form stable complexes. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions. The molecular targets and pathways involved depend on the specific catalytic reaction and the transition metal used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar applications in catalysis.
Bis(2-diphenylphosphinoethyl)phenylphosphine: A related compound with similar coordination properties.
Uniqueness
Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- is unique due to its specific structure, which provides enhanced stability and selectivity in catalytic reactions compared to other phosphine ligands. Its ability to form stable complexes with a wide range of transition metals makes it a versatile and valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C21H22P2 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
2-diphenylphosphanylethyl-methyl-phenylphosphane |
InChI |
InChI=1S/C21H22P2/c1-22(19-11-5-2-6-12-19)17-18-23(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16H,17-18H2,1H3 |
Clé InChI |
BUFINKVBRXCLBF-UHFFFAOYSA-N |
SMILES canonique |
CP(CCP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



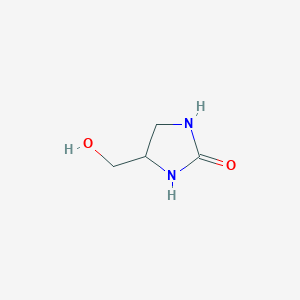

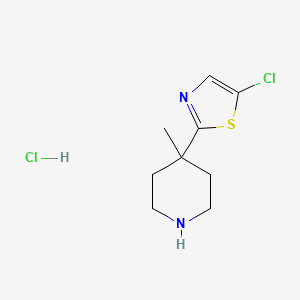
![(2S)-2-[({[4-(4-Methoxyphenyl)oxan-4-YL]methyl}carbamoyl)amino]-3-phenylpropanoic acid](/img/structure/B12304486.png)



![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12304510.png)
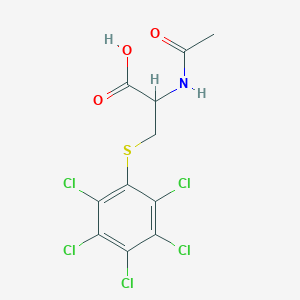
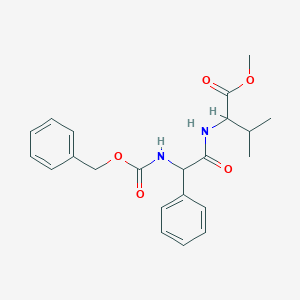
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-(2-oxoethoxy)ethoxy]ethyl]pentanamide](/img/structure/B12304527.png)
![Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester](/img/structure/B12304531.png)
